2,5-Dimethoxyterephthalonitrile
Overview
Description
2,5-Dimethoxyterephthalonitrile is an organic compound with the molecular formula C₁₀H₈N₂O₂. It is a derivative of terephthalonitrile, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxyterephthalonitrile can be synthesized through a reaction involving 1,4-dibromo-2,5-dimethoxybenzene and cuprous cyanide in the presence of N,N-dimethylformamide (DMF). The reaction mixture is typically refluxed at 150°C overnight under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving high-purity reagents and controlled reaction conditions to ensure product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyterephthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Conversion to 2,5-dimethoxybenzylamine.
Oxidation: Formation of 2,5-dimethoxyterephthalic acid.
Scientific Research Applications
2,5-Dimethoxyterephthalonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of covalent triazine frameworks (CTFs) for applications in gas storage and separation.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Photoelectric Applications: Utilized in the development of charge transfer cocrystals for photoelectric devices.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyterephthalonitrile primarily involves its chemical reactivity due to the presence of nitrile and methoxy groups. These functional groups allow it to participate in various organic reactions, facilitating the formation of complex molecular structures. The specific molecular targets and pathways depend on the context of its application, such as in the formation of covalent triazine frameworks .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzene: Lacks the nitrile groups, making it less reactive in certain synthetic applications.
Terephthalonitrile: Lacks the methoxy groups, which affects its solubility and reactivity.
2,5-Dimethoxyterephthalic Acid: Contains carboxylic acid groups instead of nitriles, leading to different chemical properties and applications
Uniqueness
2,5-Dimethoxyterephthalonitrile is unique due to the combination of methoxy and nitrile groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2,5-dimethoxybenzene-1,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLOSECFAMYVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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